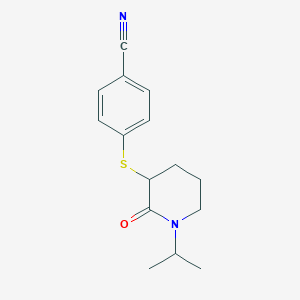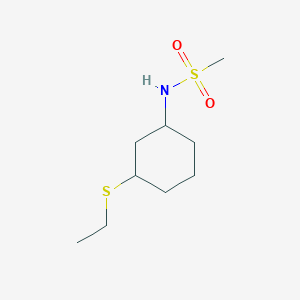
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile, also known as KSM-66, is a bioactive compound that has gained attention for its potential health benefits. It is a derivative of the Ayurvedic herb, Withania somnifera, commonly known as ashwagandha.
作用機序
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile exerts its effects through a variety of mechanisms. It has been shown to modulate the activity of various neurotransmitters, including GABA, acetylcholine, and dopamine, which are involved in regulating mood, cognition, and behavior. 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile also has anti-inflammatory effects, which are mediated through the inhibition of various pro-inflammatory cytokines. Additionally, 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has been shown to modulate the activity of various enzymes and signaling pathways, which are involved in regulating cellular metabolism and growth.
Biochemical and Physiological Effects
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function, reduce stress and anxiety, and improve athletic performance. 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has also been shown to have anti-inflammatory and anti-cancer properties, as well as immune-modulating effects. Additionally, 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has been shown to have a positive effect on various physiological parameters, including blood sugar, cholesterol, and blood pressure.
実験室実験の利点と制限
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has also been extensively studied, and its effects have been well-documented. However, there are also limitations to using 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile in lab experiments. It has a complex mechanism of action, which can make it difficult to isolate its effects from those of other compounds. Additionally, 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
将来の方向性
There are several future directions for research on 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile. One area of interest is its potential use as a cognitive enhancer. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the long-term effects of 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile on cognitive function. Another area of interest is its potential use as an anti-cancer agent. Studies have shown that 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has anti-cancer properties, but further research is needed to determine its efficacy in treating various types of cancer. Additionally, studies are needed to determine the safety and efficacy of 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile in various populations, including pregnant women and children.
合成法
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile is synthesized through a patented process that involves the extraction of the root of Withania somnifera using water, ethanol, and acetone. The extract is then purified and standardized to contain a minimum of 5% withanolides, which are the active compounds in ashwagandha. The withanolides are then converted to 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile through a chemical reaction that involves the addition of piperidine and thiol groups to the withanolide molecule.
科学的研究の応用
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has been the subject of numerous scientific studies, which have investigated its potential health benefits. These studies have focused on its effects on the nervous, immune, and endocrine systems, as well as its anti-inflammatory, anti-cancer, and anti-stress properties. 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has also been studied for its potential use as a cognitive enhancer and for its effects on athletic performance.
特性
IUPAC Name |
4-(2-oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11(2)17-9-3-4-14(15(17)18)19-13-7-5-12(10-16)6-8-13/h5-8,11,14H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMBCVJSGFTMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1=O)SC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)
![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)

![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)

